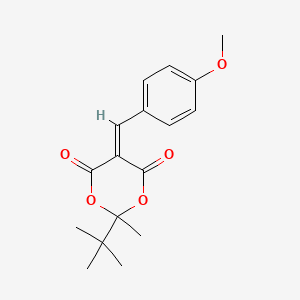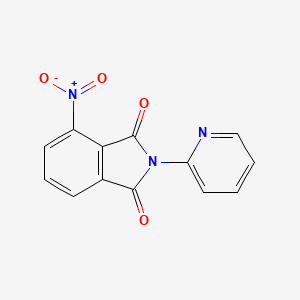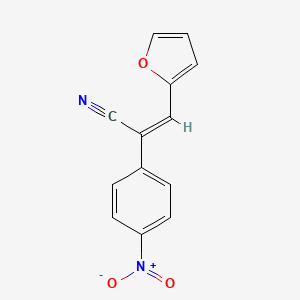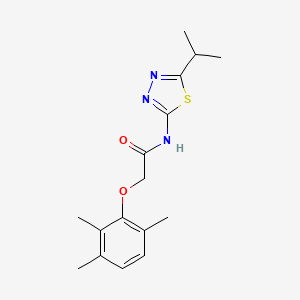
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinolinediones and related compounds often involves multi-step reactions that include the formation of key intermediates and the application of specific conditions to achieve the desired molecular framework. For instance, the use of polyphosphoric acid (PPA) as a reaction medium has been demonstrated to facilitate the synthesis of complex quinoline derivatives through the Beckmann rearrangement of oximes, leading to unexpected product formations (Tolkunov et al., 2004). Furthermore, the use of palladium-catalyzed oxidative carbonylation presents an effective method for synthesizing quinolone derivatives, showcasing the diversity of approaches in the synthesis of such complex molecules (Costa et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of nitrogen heterocyclic compounds, including quinolinediones, highlighting methods for the disproportionation of dihydroquinolines to tetrahydroquinolines through acid-catalyzed processes. These studies elucidate the stereochemistry involved in the transformation and the conditions under which these reactions occur, providing a foundation for synthesizing related compounds (Gogte, Salama, & Tilak, 1970).
Electrochemical and Spectroscopic Properties
- Investigations into the electrochemical and spectroscopic properties of diaryl quinone methides have revealed solvatochromic behavior and interesting acid-base properties. These findings are crucial for understanding the chemical behavior of quinolinedione derivatives and their potential use as indicators or probes in various scientific applications (Sarma, Kataky, & Baruah, 2007).
Potential Biological Activity
- Some studies have focused on the photophysical properties of quinoline derivatives, suggesting their potential utility in biological applications. For instance, the photophysical behavior of azole-quinoline-based fluorophores has been explored, showing promise for these compounds as fluorescent probes due to their dual emission and large Stokes shift emission patterns (Padalkar & Sekar, 2014).
- Another study synthesized a 2-oxo-quinoline-3-carbonitrile derivative, demonstrating its spectroscopic and physicochemical parameters. This research also highlighted the compound's solubilization in micelles, suggesting its application in determining the critical micelle concentration (CMC) of surfactants, alongside investigating its antibacterial properties (Zayed & Kumar, 2017).
Eigenschaften
IUPAC Name |
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-17-7-5-6-14(8-17)15-9-19-24(20(27)10-15)18(13-23(28)26-19)16-11-21(30-2)25(32-4)22(12-16)31-3/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBRJYOUANQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)
![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)
![3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)

![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)



![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)
![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)
![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)